1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common route involves the nitration of 2-bromo-4-fluorotoluene, followed by methylation. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions such as reduction to an amine or substitution with other electrophiles.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can convert the nitro group to an amine.
Substitution: Reagents like sodium methoxide or potassium thiolate can facilitate nucleophilic substitution reactions.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields 1-bromo-5-fluoro-2-methyl-4-aminobenzene.
Substituted Benzene Derivatives: Nucleophilic substitution can produce various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene in chemical reactions involves its functional groups:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, facilitated by the electron-withdrawing effects of the nitro and fluoro groups.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-nitrobenzene: Similar structure but different positioning of the methyl group.
2-Bromo-4-fluoro-5-nitrotoluene: Another isomer with different reactivity due to the position of substituents.
Uniqueness: The combination of bromine, fluorine, methyl, and nitro groups provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJXYWJUJFEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695159 | |
Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-96-1 | |
Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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